molecular formula C48H109N3O7P2 B116805 Tris(tetrabutylammonium) hydrogen pyrophosphate CAS No. 76947-02-9

Tris(tetrabutylammonium) hydrogen pyrophosphate

Cat. No.: B116805
CAS No.: 76947-02-9
M. Wt: 902.3 g/mol
InChI Key: BMTUFQKYWWLCLC-UHFFFAOYSA-K
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Description

Tris(tetrabutylammonium) hydrogen pyrophosphate (TTBAHP) is a quaternary ammonium salt of pyrophosphate, widely utilized as a reagent in organic and bioorganic synthesis. Its chemical structure features a pyrophosphate anion paired with three tetrabutylammonium cations, which confer unique solubility and reactivity properties. TTBAHP is particularly valued for its role in phosphorylation reactions, such as synthesizing nucleoside triphosphates (NTPs) , allylic pyrophosphate esters , and terpenoid precursors . The bulky tetrabutylammonium counterion enhances solubility in aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF), enabling efficient nucleophilic displacement reactions in non-aqueous media .

Key applications include:

  • Nucleotide triphosphate synthesis: TTBAHP facilitates high-yield conversion of phosphoramidates to triphosphates (60% conversion in optimized conditions) .
  • Isoprenoid biosynthesis: It serves as a pyrophosphate donor in enzymatic and chemoenzymatic pathways for terpene synthases .
  • Derivatization of cofactors: Used in ATP analog synthesis, such as thieno-ATP (thATP), with 81% isolated yield .

Properties

IUPAC Name

[hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTUFQKYWWLCLC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H109N3O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76947-02-9
Record name Tris(tetrabutylammonium) hydrogen pyrophosphate
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Preparation Methods

Moisture Mitigation

TTAPP’s hygroscopic nature necessitates stringent drying protocols:

  • Co-evaporation with pyridine : Pre-drying TTAPP with anhydrous pyridine (3×10 mL/g) under vacuum removes residual water.

  • Inert atmosphere processing : Conducting reactions in gloveboxes (<1 ppm H₂O) suppresses hydrolysis.

Stoichiometric and pH Control

Deviations from the 3:1 TBAOH:pyrophosphate ratio result in mixed salts (e.g., (C4H9)4N2H2P2O7\text{(C}_4\text{H}_9\text{)}_4\text{N}_2\text{H}_2\text{P}_2\text{O}_7), detectable by 31P^{31}\text{P} NMR splitting (Δδ=0.7ppm\Delta \delta = 0.7 \, \text{ppm}). pH adjustments using ammonium hydroxide (for Na/K routes) or HCl (PPN route) maintain the HP₂O₇³⁻ species.

Analytical Validation and Quality Control

Post-synthetic characterization employs:

  • Ion chromatography : Quantifies residual Br⁻/Cl⁻ (<0.1% w/w).

  • Karl Fischer titration : Verifies water content (<0.5% w/w).

  • Thermogravimetric analysis (TGA) : Confirms thermal stability up to 200°C .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

TTAPP acts as a potent nucleophile due to its reactive pyrophosphate anion (P2O73\text{P}_2\text{O}_7^{3-}). This facilitates:

a. Cyclic Adduct Formation
Reaction with isopropyl alcohol yields cyclic adducts, isolable as acetonitrile salts (Eq. 1) . This reaction proceeds under mild conditions (25°C, acetonitrile solvent) with high regioselectivity.

TTAPP+(CH3)2CHOHCyclic adductCH3CN(1)\text{TTAPP}+(\text{CH}_3)_2\text{CHOH}\rightarrow \text{Cyclic adduct}\cdot \text{CH}_3\text{CN}\quad (1)

Key Data :

  • Yield : >85% (isolated as crystalline solids)

  • Applications : Intermediate for isotopomer synthesis in terpene research .

Pyrophosphorylation of Nucleosides

TTAPP is widely employed to install pyrophosphate groups onto nucleosides, critical for synthesizing nucleotide analogs (e.g., ATP, GTP) .

Mechanism :
The pyrophosphate anion (P2O73\text{P}_2\text{O}_7^{3-}) attacks electrophilic centers (e.g., hydroxyl or chloride groups) in nucleosides or allylic substrates (Eq. 2) .

R OH R Cl+TTAPPR OP2O73+Byproducts(2)\text{R OH R Cl}+\text{TTAPP}\rightarrow \text{R OP}_2\text{O}_7^{3-}+\text{Byproducts}\quad (2)

Case Study : Synthesis of 3-Chloro-DMAPP

  • Substrate : Allylic chloride (C5H8Cl2\text{C}_5\text{H}_8\text{Cl}_2)

  • Conditions : Acetonitrile, 25°C, 12 h

  • Yield : 9% (over 3 steps from but-2-yn-1-ol)

Triphosphorylation Reactions

TTAPP enables stepwise phosphorylation to generate nucleoside triphosphates (NTPs), essential for enzymatic studies .

Example :

Nucleoside+3textTTAPPNucleoside triphosphate+3textTetrabutylammonium+(3)\text{Nucleoside}+3\\text{TTAPP}\rightarrow \text{Nucleoside triphosphate}+3\\text{Tetrabutylammonium}^+\quad (3)

Optimized Protocol :

  • Solvent : Anhydrous DMF

  • Temperature : 0°C → RT (gradual warming)

  • Purity : ≥97% (ion-exchange chromatography)

Reaction with Isoprenoid Derivatives

TTAPP participates in synthesizing allylic pyrophosphate esters, key intermediates in terpene biosynthesis (Eq. 4) .

Isoprenoid OH+TTAPPAllylic pyrophosphate ester(4)\text{Isoprenoid OH}+\text{TTAPP}\rightarrow \text{Allylic pyrophosphate ester}\quad (4)

Applications :

  • Geranyl pyrophosphate synthesis : Used to study prenyltransferase enzymes .

  • Yield : 45–60% (dependent on substrate steric hindrance) .

Comparative Analysis of Reaction Conditions

The table below summarizes TTAPP’s performance across different reaction types:

Reaction Type Substrate Product Conditions Yield Ref
Cyclic Adduct FormationIsopropyl alcoholAcetonitrile salt25°C, CH₃CN>85%
PyrophosphorylationAllylic chloride3-ClDMAPP25°C, 12 h9%
TriphosphorylationNucleoside monophosphateNucleoside triphosphate0°C → RT, DMF≥97%
Isoprenoid functionalizationGeraniolGeranyl pyrophosphateAnhydrous THF, N₂ atm.60%

Mechanistic Insights

TTAPP’s reactivity stems from its pyrophosphate anion (P2O73\text{P}_2\text{O}_7^{3-}), which undergoes:

  • Nucleophilic attack on electrophilic substrates (e.g., alcohols, chlorides).

  • Phosphate transfer via high-energy P–O–P bond cleavage .

  • Stabilization of intermediates by tetrabutylammonium cations, preventing aggregation .

Limitations :

  • Hydroscopic nature necessitates anhydrous conditions .

  • Lower yields in sterically hindered substrates (e.g., 3-ClDMAPP synthesis) .

Scientific Research Applications

Organic Synthesis

TTAPP is primarily utilized as a reagent in organic synthesis, particularly for pyrophosphorylation reactions. Its ability to act as a nucleophile makes it valuable in various chemical transformations.

Key Reactions

  • Pyrophosphorylation of Nucleosides : TTAPP facilitates the transfer of pyrophosphate groups to nucleosides, essential for synthesizing nucleotide analogs.
  • Synthesis of Allylic Pyrophosphate Esters : It reacts with allylic halides to form allylic pyrophosphate esters, which are crucial intermediates in organic synthesis .
Reaction TypeDescription
PyrophosphorylationTransfers pyrophosphate to nucleosides and isoprenoid derivatives
TriphosphorylationInvolves the addition of an additional phosphate group to nucleosides
Substitution ReactionsActs as a nucleophile in reactions with alcohols to form cyclic adducts

Biochemical Applications

TTAPP plays an essential role in biochemical research, particularly in the synthesis of ATP analogs and studying enzyme mechanisms.

Case Study: ATP Analog Synthesis

In one study, TTAPP was used to synthesize ATP analogs that serve as inhibitors for enzymes involved in isoprenoid biosynthesis. This application is critical for developing new therapeutic agents targeting metabolic pathways .

Binding Studies

TTAPP has been employed in UV/Vis titration experiments to study the binding properties of porphyrin derivatives. The complex formation between TTAPP and porphyrins demonstrates its utility in probing molecular interactions .

Medicinal Chemistry

The compound is also significant in drug development, particularly concerning inhibitors for various biological pathways.

Example Applications

  • Inhibitors of Isoprenoid Biosynthesis : Research indicates that TTAPP can be utilized to prepare inhibitors that target enzymes involved in the biosynthesis of isoprenoids, which are vital for numerous biological functions .
  • Triphosphorylation Reactions : It has been noted that TTAPP can unexpectedly participate in triphosphorylation reactions, which may lead to novel drug candidates .

Industrial Applications

TTAPP finds applications beyond academia, particularly in industrial processes such as electrochemistry.

Use as Electrolyte

TTAPP serves as an electrolyte salt in batteries and capacitors, contributing to the development of more efficient energy storage systems. Its solubility characteristics make it suitable for use in ionic liquids .

Mechanism of Action

The mechanism of action of tris(tetrabutylammonium) hydrogen pyrophosphate involves its role as a nucleophile in various chemical reactions. It interacts with molecular targets by donating electron pairs to electrophilic centers, facilitating the formation of new chemical bonds. This property is particularly useful in pyrophosphorylation and triphosphorylation reactions, where it helps in the transfer of phosphate groups to target molecules .

Comparison with Similar Compounds

Nucleophilicity and Reaction Efficiency

TTBAHP outperforms structurally related ammonium pyrophosphates due to its enhanced nucleophilicity , attributed to the tetrabutylammonium cation’s steric and electronic effects. For example:

  • Tris(tri-n-butylammonium) pyrophosphate : In nucleoside triphosphate synthesis, this analog showed onlytrace product formation compared to TTBAHP’s 60% conversion, highlighting the critical role of the tetrabutyl group in promoting nucleophilic attack .
  • Sodium or ammonium pyrophosphate salts: These inorganic salts exhibit poor solubility in organic solvents, limiting their utility in reactions requiring anhydrous conditions .

Table 1: Reaction Efficiency of Pyrophosphate Reagents

Compound Reaction Type Conversion/Yield Key Advantage Reference
TTBAHP Nucleoside triphosphate synthesis 60% High nucleophilicity in MeCN/DMF
Tris(tri-n-butylammonium) pyrophosphate Same as above <5% Low reactivity in organic media
Sodium pyrophosphate Aqueous enzymatic reactions N/A Limited to aqueous systems

Solubility and Solvent Compatibility

TTBAHP’s organic solubility is a key differentiator. Its tetrabutylammonium ions stabilize the pyrophosphate anion in aprotic solvents, enabling homogeneous reaction conditions. In contrast:

  • Trisammonium geranyl diphosphate : Requires aqueous or polar solvents, complicating reactions with hydrophobic substrates .
  • Inorganic pyrophosphates (e.g., Na₄P₂O₇): Insoluble in MeCN/DMF, necessitating biphasic systems or phase-transfer catalysts .

Table 2: Solubility Profiles

Compound Solubility in MeCN/DMF Preferred Reaction Medium Example Application Reference
TTBAHP High Anhydrous MeCN Geranyl chloride pyrophosphorylation
Sodium pyrophosphate Low Water/buffers Enzymatic ATP synthesis
TBA-FPP (tetrabutylammonium farnesyl pyrophosphate) Moderate MeCN/water mixtures Terpene synthase assays

Economic and Practical Considerations

TTBAHP is cost-effective compared to specialized substrates like ammonium FPP salts :

  • TBA-FPP: Prepared economically from farnesol, TBA-FPP reduces costs in terpene synthase studies by 40–60% compared to commercial ammonium salts .
  • Commercial sodium pyrophosphate : While cheaper, it requires additional steps (e.g., ion exchange) for organic-phase reactions, increasing labor and time .

Selectivity and Purity

The bulky tetrabutylammonium group in TTBAHP minimizes side reactions (e.g., hydrolysis) and improves product purity:

  • Nucleotide triphosphates : TTBAHP-based methods achieve ≥95% purity for dFdCTP (gemcitabine triphosphate) after DEAE Sephadex purification .
  • Terpenoid precursors: Reactions with TTBAHP yield >99% pure 2-methylneryl diphosphate (2-MeNPP) by ³¹P-NMR validation .

Biological Activity

Tris(tetrabutylammonium) hydrogen pyrophosphate (TTAPP) is a quaternary ammonium salt that has gained attention for its role as a reagent in organic synthesis, particularly in the context of pyrophosphorylation reactions. This compound exhibits significant biological activity through its interactions with various biomolecules, making it a valuable tool in biochemical research and applications.

  • Molecular Formula : C₁₆H₃₇N₁O₇P₂
  • Molecular Weight : Approximately 902.34 g/mol
  • Solubility : Highly soluble in organic solvents and water, enhancing its utility in biochemical applications.

TTAPP consists of three tetrabutylammonium groups attached to a hydrogen pyrophosphate moiety. This unique structure contributes to its reactivity and solubility, facilitating its use in various chemical processes, particularly those involving nucleophilic substitutions.

TTAPP primarily acts as a source of reactive pyrophosphate ions. The mechanism involves:

  • Nucleophilic Attack : The pyrophosphate anion facilitates nucleophilic attacks on electrophiles, leading to the formation of phosphorylated products.
  • Pyrophosphorylation : TTAPP is utilized for the pyrophosphorylation of nucleosides and isoprenoid derivatives, which are critical in various biological pathways.

1. Synthesis of ATP Analogs

TTAPP plays a crucial role in synthesizing ATP analogs, which are essential for studying cellular processes such as energy transfer and signaling pathways. The compound's ability to provide alternative phosphate sources allows researchers to explore the dynamics of ATP-dependent reactions.

2. Interaction with Enzymes

Research indicates that TTAPP can influence enzyme activity by providing an alternative source of phosphate groups. This interaction may stabilize or alter the activity of enzymes that typically utilize ATP or GTP, thereby impacting metabolic pathways.

3. Case Studies

  • Study on Porphyrin Receptors : A study demonstrated that TTAPP was used in UV/Vis titrations to assess the binding capabilities of tetraaminoporphyrins. The results indicated significant shifts in absorption spectra upon complex formation, suggesting that TTAPP can modulate the electronic properties of biomolecules .
  • Allylic Pyrophosphate Esters Synthesis : TTAPP has been employed as a reagent for synthesizing allylic pyrophosphate esters, showcasing its utility in organic synthesis and potential applications in drug development .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
Tetrabutylammonium phosphateC₁₂H₂₃N₁O₄PUsed as a phase transfer catalyst
Tetrabutylammonium pyrophosphateC₁₂H₂₃N₁O₇P₂Similar reactivity but without hydrogen
Disodium hydrogen phosphateNa₂HPO₄Commonly used buffer in biological systems
Ammonium dihydrogen phosphateNH₄H₂PO₄Used as a fertilizer and buffering agent

TTAPP stands out due to its tri-quaternary ammonium structure, which enhances solubility and reactivity compared to its counterparts. Its specific application in biochemical pathways involving pyrophosphorylation further distinguishes it from other similar compounds.

Q & A

Basic: What are the primary applications of tris(tetrabutylammonium) hydrogen pyrophosphate in nucleotide synthesis?

This compound (TTBAHP) is widely used as a phosphorylating agent in nucleotide and cofactor synthesis. For example, it facilitates the conversion of mononucleotides (e.g., β-nicotinamide mononucleotide, NMN) to triphosphates (e.g., ATP analogs) via enzymatic elongation with NMNAT1 and pyrophosphatase (PPase) . Methodologically, TTBAHP is co-evaporated with anhydrous pyridine to ensure dryness, then reacted with phosphorylated intermediates in trimethyl phosphate or DMF at 0°C, followed by purification using ion-exchange chromatography .

Basic: How does TTBAHP enhance anion-binding studies in supramolecular chemistry?

TTBAHP serves as a soluble source of the HP2O7^3− anion for investigating host-guest interactions. In NMR-based titrations, adding TTBAHP to macrocyclic receptors (e.g., calix[4]pyrrole derivatives) in CD2Cl2/CD3OD (9:1) induces upfield shifts in β-pyrrole proton signals (Δδ ≈ 0.24 ppm), confirming hydrogen-bonding interactions between NH groups and pyrophosphate oxygen atoms . This methodology allows precise determination of binding constants and selectivity for pyrophosphate over other anions like sulfate or phosphate.

Advanced: What experimental strategies mitigate moisture sensitivity during TTBAHP-mediated phosphorylation?

TTBAHP is highly hygroscopic, which complicates its use in anhydrous reactions. Key strategies include:

  • Co-evaporation : Pre-drying TTBAHP with anhydrous pyridine or acetonitrile under vacuum to remove residual water .
  • Inert atmosphere : Conducting reactions under nitrogen/argon with rigorously dried solvents (e.g., DMF, trimethyl phosphate) .
  • Alternative salts : Substituting TTBAHP with hydrophobic counterions like bis(triphenylphosphoranylidene)ammonium (PPN) pyrophosphate, which exhibits lower moisture uptake .

Advanced: How can researchers optimize yields in TTBAHP-driven triphosphorylation reactions?

Low yields (e.g., 6.1% over two steps in ATP analog synthesis) often stem from competing hydrolysis or incomplete activation. Optimization steps include:

  • Stoichiometric control : Using 5–10 equivalents of TTBAHP to drive the reaction .
  • Temperature modulation : Maintaining reactions at 0°C to suppress side reactions .
  • Enzymatic coupling : Adding PPase to hydrolyze inhibitory pyrophosphate byproducts, improving conversion rates to >80% .

Advanced: What analytical techniques validate TTBAHP’s role in phosphorylation efficiency?

  • ³¹P NMR : Monitors reaction progress by tracking chemical shifts of intermediates (e.g., pyridinium phosphoramidate at δ −10 to −12 ppm) and final triphosphates (δ −5 to −22 ppm) .
  • HPLC : Resolves nucleotide derivatives (e.g., dFdCTP) using ion-pairing reverse-phase columns with tetrabutylammonium phosphate as the mobile phase additive .
  • Mass spectrometry : Confirms molecular weights of products, such as emissive NAD+ analogs synthesized via TTBAHP-mediated phosphorylation .

Advanced: How does TTBAHP compare to other ammonium pyrophosphates in anion-binding studies?

TTBAHP’s tetrabutylammonium cation improves pyrophosphate solubility in organic solvents (e.g., dichloromethane, DMF) compared to smaller cations like tetraethylammonium. This property enables precise titration experiments in non-aqueous media, critical for studying anion recognition in hydrophobic receptors . In contrast, hydrophilic salts (e.g., sodium pyrophosphate) are unsuitable for such applications due to poor organic-phase solubility.

Methodological: What purification protocols are effective for TTBAHP-containing reaction mixtures?

  • Ion-exchange chromatography : DEAE Sephadex A25 (OH⁻ form) effectively separates nucleotide triphosphates from excess TTBAHP and pyrophosphate byproducts .
  • Liquid-liquid extraction : Ethyl acetate washes remove hydrophobic impurities, while aqueous TEAB (triethylammonium bicarbonate) retains polar products .
  • Lyophilization : Freeze-drying the final triethylammonium salt yields pure, stable nucleotide derivatives .

Methodological: How can researchers address co-elution of TTBAHP with products during HPLC?

Excess TTBAHP often co-elutes with target compounds due to similar hydrophobicity. Solutions include:

  • Gradient optimization : Increasing acetonitrile concentration gradually to resolve peaks.
  • Counterion adjustment : Switching to less hydrophobic ions (e.g., triethylammonium) in the mobile phase .
  • Pre-column derivatization : Functionalizing nucleotides with UV-active tags (e.g., benzoyl groups) to enhance detection specificity .

Emerging Research: What novel applications of TTBAHP are explored in synthetic biology?

TTBAHP enables the synthesis of non-natural cofactors, such as emissive NAD+ analogs, which are used to probe enzyme-substrate interactions in real time . Additionally, it facilitates the preparation of isoenergetic GTP surrogates for in vitro transcription studies, improving fidelity in RNA polymerase assays .

Safety & Handling: What precautions are critical when working with TTBAHP?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as TTBAHP may irritate the respiratory system .
  • Storage : Keep desiccated at −20°C in amber vials to prevent hydrolysis and degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tris(tetrabutylammonium) hydrogen pyrophosphate
Reactant of Route 2
Tris(tetrabutylammonium) hydrogen pyrophosphate

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